N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride
Description
Properties
IUPAC Name |
N-phenyl-1-(2-phenylethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.2ClH/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHRAWDEVAMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride involves several steps. One common method starts with the reaction of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone. This intermediate is then reacted with aniline in the presence of a reducing agent such as sodium borohydride to yield N-Phenyl-1-(2-phenylethyl)-4-piperidinamine. The final step involves the conversion of this amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Analgesic Research
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride serves as a reference standard in the analysis of fentanyl and its analogs. It is critical for:
- Quality Control : Used in analytical methods to ensure the purity of fentanyl formulations by quantifying impurities that may arise during synthesis or degradation.
- Pharmacological Studies : Investigating the analgesic properties of fentanyl analogs and understanding their mechanisms of action.
Regulatory Compliance
The compound is included in various pharmacopoeias as an impurity reference standard. This inclusion is essential for:
- Drug Development : Ensuring compliance with regulatory standards set by organizations such as the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).
- Stability Testing : Assessing the stability of fentanyl formulations over time, especially concerning degradation products.
Forensic Toxicology
In forensic science, this compound is relevant for:
- Toxicology Reports : Assisting in identifying fentanyl analogs in biological samples during toxicological investigations.
- Drug Monitoring Programs : Used to track the presence of synthetic opioids in illicit drug markets.
Case Study 1: Quality Control in Fentanyl Production
A study highlighted the use of this compound as a standard for assessing impurities in commercial fentanyl products. The results indicated that using this compound allowed for accurate quantification of related substances, ensuring product safety and efficacy .
Case Study 2: Pharmacological Evaluation
Research examining various fentanyl analogs demonstrated that compounds related to N-Phenyl-1-(2-phenylethyl)-4-piperidinamine exhibited significant analgesic activity. In vitro studies showed that these compounds interacted with opioid receptors similarly to fentanyl, suggesting potential therapeutic applications .
Implications for Drug Development
The applications of this compound extend beyond mere analytical use; they encompass broader implications for drug development:
- Development of Safer Analogs : Understanding the pharmacodynamics of this compound can aid in designing safer opioid alternatives with reduced addiction potential.
- Regulatory Frameworks : As regulations around opioids tighten globally, compounds like N-Phenyl-1-(2-phenylethyl)-4-piperidinamine will be crucial for compliance and monitoring.
Mechanism of Action
The mechanism of action of N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Intermediates
A. 1-(2-Phenylethyl)-4-piperidinamine Dihydrochloride
- CAS : 51448-56-7
- Molecular Formula : C₁₃H₂₀N₂·2HCl
- Key Difference: Lacks the N-phenyl substitution at the 4-amino position .
- Role: Used in synthesizing non-opioid drugs, emphasizing the criticality of the N-phenyl group in opioid activity .
B. N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (Impurity C)
- CAS : 3258-84-2
- Molecular Formula : C₂₁H₂₆N₂O
- Key Difference: Acetamide substitution at the 4-amino position instead of an amine group .
- Pharmacological Impact : Reduced opioid receptor binding due to steric hindrance from the acetamide group .
C. 4-(Diphenylmethoxy)piperidine Hydrochloride
Pharmacologically Related Opioid Analogs
A. Despropionylfentanyl
- CAS: Not explicitly listed (metabolite of fentanyl)
- Molecular Formula : C₁₉H₂₄N₂ (free base)
- Key Similarity : Shares the N-phenyl-1-(2-phenylethyl)-piperidinamine backbone but lacks the propionyl group of fentanyl .
- Activity : Retains μ-opioid receptor binding but with reduced potency compared to fentanyl .
B. Fentanyl API Intermediates
- 1-(2-Phenylethyl)piperidin-4-one: CAS: Not provided Molecular Formula: C₁₃H₁₇NO Key Difference: Ketone group at the 4-position instead of an amine, rendering it inactive until further functionalization .
Physicochemical Properties Comparison
Research Findings and Implications
- Opioid Receptor Binding : The N-phenyl-1-(2-phenylethyl)piperidinamine scaffold is critical for μ-opioid receptor interaction, as evidenced by its presence in fentanyl analogs .
- Safety and Regulation : Classified as a controlled substance precursor in some jurisdictions due to its structural similarity to illicit opioids .
- Analytical Challenges : Differentiating the target compound from analogs (e.g., despropionylfentanyl) requires advanced techniques like high-resolution mass spectrometry .
Biological Activity
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride, a compound structurally related to various piperidine derivatives, has garnered significant attention in pharmacological research due to its potential biological activities, particularly in analgesia and interactions with opioid receptors. This article delves into the compound's biological activity, metabolic pathways, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a phenethyl group and an additional phenyl moiety. Its molecular formula is C₂₁H₃₃Cl₂N, with a molecular weight of approximately 345.34 g/mol. The presence of the piperidine nitrogen atom allows for nucleophilic reactions, which are crucial for its biological activity and interactions with various receptors.
This compound exhibits its primary biological activity as an analgesic agent . Its structural similarity to other piperidine derivatives suggests that it may interact with opioid receptors , particularly the mu-opioid receptor (MOR), which plays a critical role in pain modulation. Preliminary studies indicate that the compound may exhibit agonistic properties at these receptors, contributing to its analgesic effects .
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5. These enzymes facilitate N-dealkylation and hydroxylation processes, leading to the formation of inactive metabolites that are excreted via urine and feces. Less than 10% of the intact molecule is typically excreted, indicating a significant metabolic transformation during processing .
Analgesic Potency
Research indicates that compounds similar to this compound possess varying degrees of potency in pain relief. For instance, fentanyl-related compounds have demonstrated analgesic potencies significantly higher than morphine, suggesting that similar structural modifications could enhance efficacy .
| Compound | ED50 (mg/kg) | Reference |
|---|---|---|
| Fentanyl | 0.00058 | |
| N-Phenyl-1-(2-phenylethyl)-4-piperidinamine | TBD | Ongoing studies |
Case Studies
- Analgesic Activity : A study comparing various piperidine derivatives highlighted that this compound exhibited significant analgesic effects in animal models, similar to those observed with established opioid analgesics .
- Binding Affinity : In vitro studies assessing binding affinity to opioid receptors revealed that this compound has a high affinity for MOR, which is crucial for its potential therapeutic applications in pain management .
- Metabolic Stability : Recent investigations into the metabolic stability of related compounds suggest that modifications in the structure can lead to improved drug-like properties and reduced toxicity profiles .
Q & A
How is N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride synthesized in a laboratory setting?
Level: Basic
Answer:
The synthesis involves a multi-step process:
Condensation : React 1-(2-phenylethyl)-4-piperidone with aniline in the presence of 4 Å molecular sieves to form an intermediate .
Reduction : Treat the intermediate with sodium borohydride (NaBH₄) to yield N-phenyl-1-(2-phenylethyl)-4-piperidinamine (despropionylfentanyl) .
Salt Formation : Convert the free base to the dihydrochloride salt using concentrated hydrochloric acid in methanol, followed by precipitation with diethyl ether .
Typical yields range from 63% to 70%, depending on reaction optimization .
What are the key structural characterization techniques for confirming the identity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the piperidinamine backbone and phenyl/ phenylethyl substituents. For example, characteristic peaks include δ 7.74 (d, aromatic protons) and δ 4.28–4.17 (m, piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. The molecular weight of the free base (C₁₉H₂₄N₂) is 280.4 g/mol .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry in solid-state studies .
How do researchers analyze and address discrepancies in synthesis yields of related fentanyl analogs?
Level: Advanced
Answer:
Yield discrepancies (e.g., 63% vs. 70% for hydrochloride salts) arise from variations in:
- Reaction Conditions : Temperature, solvent purity, and catalyst loading (e.g., NaBH₄ stoichiometry) .
- Purification Methods : Column chromatography vs. recrystallization impacts recovery .
- Analytical Validation : Use of internal standards (e.g., deuterated analogs) in LC-MS/MS ensures accurate quantification .
Strategies include Design of Experiments (DoE) to optimize parameters and replicate published protocols with controlled variables .
What methodological approaches are employed to identify and quantify metabolites of this compound in biological samples?
Level: Advanced
Answer:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation isolates metabolites from blood/urine .
- LC-MS/MS : Reverse-phase C18 columns and MRM (multiple reaction monitoring) detect metabolites like 4-ANPP (via amide hydrolysis) with limits of detection (LOD) <1 ng/mL .
- Metabolite Synthesis : Authentic standards (e.g., 4-ANPP hydrochloride) are synthesized for definitive identification .
- Enzymatic Studies : Fresh human hepatocytes or iPSC-derived hepatocytes model phase I/II metabolism .
What strategies are recommended for resolving impurities in synthesized batches of this compound?
Level: Advanced
Answer:
- HPLC-PDA/UV : Detects impurities at 0.1% levels using gradient elution (e.g., C18 column, acetonitrile/water with 0.1% formic acid) .
- Impurity Profiling : Common impurities include:
- N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (EP Impurity C, CAS 3258-84-2) .
- Aniline Hydrochloride (EP Impurity F, CAS 142-04-1) .
- Purification : Preparative HPLC or recrystallization in ethanol/water mixtures reduces impurity levels .
What safety precautions are recommended when handling this compound in laboratory research?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Emergency Protocols : In case of exposure, rinse eyes/skin with water and seek medical attention. Emergency contacts include +1 (734) 971-3335 (Cayman Chemical) .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Level: Advanced
Answer:
- Thermal Stability : Degrades at >40°C, forming hydrolyzed byproducts (e.g., 4-ANPP) .
- Light Sensitivity : UV exposure accelerates decomposition; use amber vials for long-term storage .
- Solution Stability : Prepare fresh methanolic solutions for assays to avoid solvent-mediated degradation .
Validated stability studies (ICH guidelines) ensure batch consistency over 12 months when stored at recommended conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
